N-ethyl-N-propylazetidin-3-amine

Description

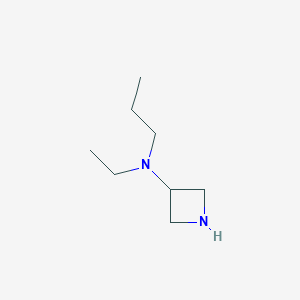

N-ethyl-N-propylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) backbone substituted with ethyl and propyl groups at the nitrogen atom. Its molecular formula is C₈H₂₀Cl₂N₂ in its dihydrochloride salt form, with a molecular weight of 215.17 g/mol .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-ethyl-N-propylazetidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-3-5-10(4-2)8-6-9-7-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

SKABREZSBDKAFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-propylazetidin-3-amine typically involves the reaction of azetidine with ethyl and propyl groups. One common method is the ring-opening polymerization of azetidine derivatives under anionic or cationic conditions . The reaction conditions often include the use of strong bases or acids to facilitate the polymerization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Quaternary Ammonium Salt Formation

The tertiary amine at the azetidine ring nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction typically proceeds via an S<sub>N</sub>2 mechanism under mild heating (80°C) in polar aprotic solvents like acetonitrile .

Example Reaction:

Conditions:

Hofmann Elimination

Quaternization of the tertiary amine followed by treatment with a strong base (e.g., Ag<sub>2</sub>O) induces Hofmann elimination. The reaction proceeds via an E2 mechanism, yielding an alkene through ring opening .

Example Reaction:

Key Features:

-

Non-Zaitsev (anti) regioselectivity due to steric hindrance from the bulky azetidine ring .

-

Likely forms less substituted alkenes (e.g., 1-pentene analogs).

Acylation of the Primary Amine

The primary amine at the 3-position reacts with acylating agents (e.g., acid chlorides or anhydrides) to form amides. This nucleophilic acyl substitution is facilitated by the lone pair on the primary amine .

Example Reaction:

Conditions:

Reductive Amination

The primary amine can participate in reductive amination with aldehydes/ketones using reducing agents like sodium cyanoborohydride (NaBH<sub>3</sub>CN) .

Example Reaction:

Scope:

-

Secondary amines form with aldehydes; tertiary amines require ketones.

Ring-Opening Reactions

The strained azetidine ring is susceptible to nucleophilic attack. For example, treatment with strong acids or nucleophiles (e.g., H<sub>2</sub>O under acidic conditions) can lead to ring opening via C–N bond cleavage .

Example Reaction:

Mechanism:

-

Protonation of the ring nitrogen enhances electrophilicity at adjacent carbons.

Comparative Reaction Table

Scientific Research Applications

N-ethyl-N-propylazetidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-ethyl-N-propylazetidin-3-amine, we compare it with structurally or functionally related amines, focusing on synthesis, properties, and applications.

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

- Ring vs. Linear Backbones : The azetidine ring in this compound introduces steric hindrance and electronic effects distinct from linear amines like APA or N,N-diethyl-1,3-propanediamine. This could reduce conformational flexibility, impacting binding affinity in biological systems or catalytic activity .

- In contrast, APA’s terminal amines enable polyvalent interactions, making it effective in CO₂ capture .

Physicochemical Properties

- Solubility : While APA exhibits high aqueous solubility (critical for CO₂ capture applications), this compound’s dihydrochloride salt form suggests moderate water solubility, typical of secondary amines .

- Thermal Stability : Azetidines generally have lower thermal stability than larger rings (e.g., piperidines) due to ring strain, which could limit high-temperature applications compared to linear amines like APA .

Biological Activity

N-ethyl-N-propylazetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the azetidine family, which has been recognized for its role in various pharmacologically active compounds. The synthesis of azetidine derivatives has been extensively studied, with methods including strain-release reactions and reductive amination techniques. A notable synthesis method involves the direct displacement of azetidine electrophiles with amine nucleophiles, yielding compounds with diverse biological activities .

Antiproliferative Effects

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. The mechanisms include:

- Inhibition of Tubulin Polymerization : Certain azetidine derivatives interact with the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics and cell cycle arrest .

- Induction of Apoptosis : Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells, particularly through G2/M phase arrest .

Case Studies

- MCF-7 Breast Cancer Cell Line : In vitro studies indicated that specific azetidine derivatives exhibited IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) which has an IC50 of 3.9 nM .

- Triple-Negative Breast Cancer (TNBC) : The compounds were also effective against TNBC cell lines (MDA-MB-231), further supporting their potential as broad-spectrum anticancer agents .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibitor |

| 9h | MCF-7 | 10 | Apoptosis induction |

| 10p | MDA-MB-231 | 23 | Colchicine-binding site interaction |

| 10r | MCF-7 | 33 | Microtubule destabilization |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound and its derivatives is crucial for evaluating their therapeutic potential. Stability studies have shown that certain derivatives maintain structural integrity under various conditions (e.g., acidic, alkaline, oxidative), suggesting favorable pharmacokinetic properties . However, detailed toxicity profiles remain to be established through comprehensive preclinical studies.

Q & A

Q. Key Data :

| Parameter | Example Value | Source |

|---|---|---|

| Yield | 17–25% | |

| Melting Point | 104–107°C (analog) | |

| Molecular Formula | C₈H₁₈N₂ |

Basic Research: How is this compound structurally characterized?

Answer:

Critical analytical methods include:

- ¹H/¹³C NMR : Peaks for azetidine ring protons (δ ~3.0–4.0 ppm) and alkyl substituents (δ ~1.0–1.5 ppm for ethyl/propyl groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., m/z 143.15 for C₈H₁₈N₂) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and azetidine ring vibrations (~1450 cm⁻¹) .

Note : Discrepancies in spectral data may arise from tautomerism or solvent effects, necessitating cross-validation with X-ray crystallography .

Advanced Research: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : DMSO increases nucleophilicity but may promote side reactions; switching to THF or toluene can reduce byproducts .

- Catalyst Screening : Transition metals (e.g., Cu(I)) improve coupling efficiency but require rigorous exclusion of moisture .

- Temperature Control : Lower temperatures (e.g., 35°C) minimize decomposition, while higher temps (80–100°C) accelerate slow reactions .

- Workflow Tools : Machine learning models (e.g., LabMate.AI ) can predict optimal conditions by training on historical reaction datasets .

Advanced Research: How to resolve contradictions in spectral or analytical data?

Answer:

- Case Study : If NMR shows unexpected peaks, consider:

- Validation : Cross-check with alternative techniques (e.g., 2D NMR, X-ray diffraction) to confirm connectivity .

Safety & Handling: What precautions are necessary for handling this compound?

Answer:

Q. Emergency Measures :

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air and seek medical attention .

Advanced Research: Can computational methods predict reactivity or biological activity?

Answer:

- Reactivity Prediction : Density functional theory (DFT) calculates transition states for azetidine ring-opening or substitution reactions .

- Drug Likeness : QSAR models estimate pharmacokinetic properties (e.g., logP, solubility) based on alkylamine substituents .

- Machine Learning : Platforms like LabMate.AI integrate reaction databases to recommend optimal synthetic pathways .

Nomenclature: How to distinguish between IUPAC and common naming conventions?

Answer:

Q. Example :

| Common Name | IUPAC Name |

|---|---|

| Ethylpropylazetidinamine | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.